molecular formula C72H116N22O29 B13386341 Lysozyme C (46-61) (chicken)

Lysozyme C (46-61) (chicken)

Cat. No.: B13386341
M. Wt: 1753.8 g/mol
InChI Key: HYXXBINWGPYLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysozyme C (46-61) (chicken) is a peptide fragment derived from the hen egg lysozyme, specifically encompassing amino acids 46 to 61. Lysozyme is an antibacterial enzyme found in high concentrations in egg white. It plays a crucial role in the immune system by breaking down the cell walls of bacteria, thus acting as a natural defense mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lysozyme C (46-61) (chicken) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of the protecting groups from the amino acids to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of lysozyme, including its fragments like Lysozyme C (46-61) (chicken), often involves extraction from natural sources such as chicken egg white. The process includes:

Chemical Reactions Analysis

Types of Reactions

Lysozyme C (46-61) (chicken) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller peptide fragments, while oxidation and reduction can lead to structural modifications .

Scientific Research Applications

Lysozyme C (46-61) (chicken) has a wide range of scientific research applications:

Mechanism of Action

Lysozyme C (46-61) (chicken) exerts its effects by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls. This enzymatic activity leads to the lysis of bacterial cells, thereby exhibiting antibacterial properties . The molecular targets include the peptidoglycan components of bacterial cell walls, and the pathway involves the cleavage of glycosidic bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lysozyme C (46-61) (chicken) is unique due to its specific amino acid sequence and its origin from hen egg white. Its applications in immunology and antimicrobial research highlight its distinct properties compared to other lysozyme types .

Properties

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXXBINWGPYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116N22O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1753.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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